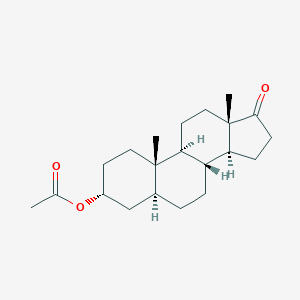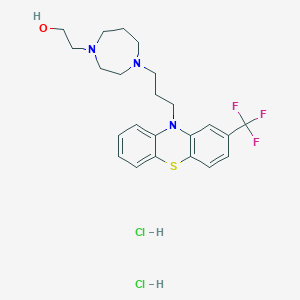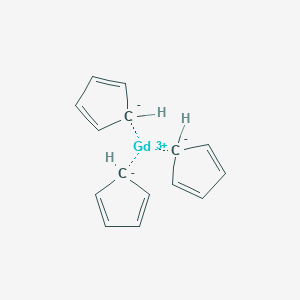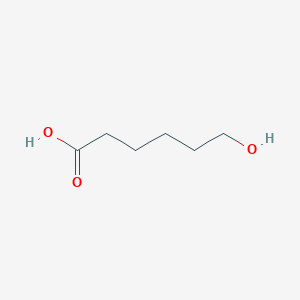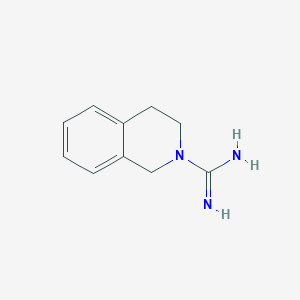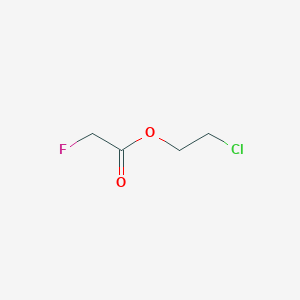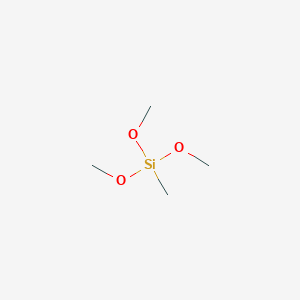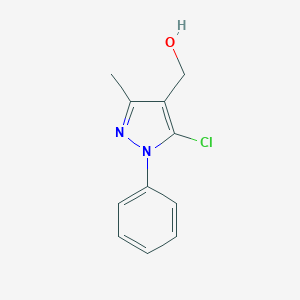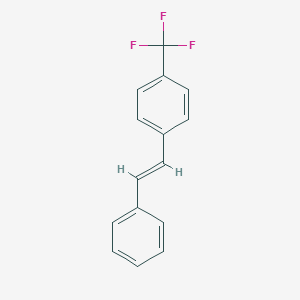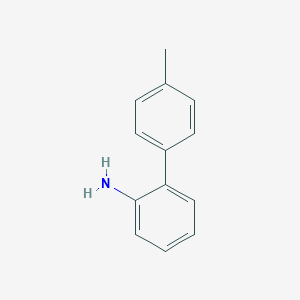
4'-Methyl-biphenyl-2-ylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4'-Methyl-biphenyl-2-ylamine, such as benzimidazoles with biphenyl tetrazole substituents, involves multi-step reactions including cyclocondensation and Schiff base formation. These processes often use reagents like nitric acid, sulfuric acid, and anhydrous ZnCl2 for bromination and condensation reactions (Sharma, Kohli, & Sharma, 2010).
Molecular Structure Analysis
The crystal and molecular structure of compounds closely related to 4'-Methyl-biphenyl-2-ylamine has been elucidated using X-ray crystallography. These studies provide insights into the geometrical parameters such as bond lengths and angles, which are crucial for understanding the molecular stability and reactivity (Iwasaki et al., 1988).
Chemical Reactions and Properties
The chemical reactivity and properties of 4'-Methyl-biphenyl-2-ylamine derivatives have been explored through various reactions, including electropolymerization. These studies reveal how substituents on the biphenyl ring influence the polymerization process and the resulting polymer's properties (Baş & Bıyıklıoğlu, 2017).
Physical Properties Analysis
The physical properties, such as thermal stability and crystallinity, of compounds related to 4'-Methyl-biphenyl-2-ylamine, are significant for their application in materials science. High thermal stability and specific crystalline structures are desirable for their use in electronic and photonic devices (Li et al., 2013).
Applications De Recherche Scientifique
Antihypertensive Activity : A study by Sharma, Kohli, and Sharma (2010) describes the synthesis of derivatives of 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine with potent antihypertensive effects. These compounds were synthesized using a process involving biphenyl tetrazole with different amino group substitutions and showed significant antihypertensive activity in screening tests (Sharma, Kohli, & Sharma, 2010).
Antiviral Activity : Luo et al. (2012) conducted a study on the synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation. This process involved the reaction of substituted-2-aminobenzonitrile with other compounds to form derivatives that displayed anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Photodecomposition Studies : Androsov and Neckers (2007) explored the photodecomposition of tris(benzotrizol-1-yl)methane, which produced derivatives including [1-benzotryazol-1-yl-methylidene]-biphenyl-2-ylamine. This study contributed to the understanding of the behavior of these compounds under photolytic conditions (Androsov & Neckers, 2007).
Cancer Research : Zhou et al. (2008) discussed the synthesis and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective histone deacetylase inhibitor with potential as an anticancer drug. This compound showed promise in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Organic Light-Emitting Devices (OLEDs) : Li et al. (2013) synthesized stable bis(diarylamino)biphenyl derivatives for use as hole-transporting materials in OLEDs. These compounds showed high thermal stability and good operational stability, making them promising candidates for OLED applications (Li et al., 2013).
Antimicrobial Properties : Abdel-megeed et al. (2012) synthesized a series of diphenyl (4′-(aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates with significant antimicrobial activities against various bacterial and fungal strains (Abdel-megeed et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQFNGGFMEIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363667 | |
| Record name | 4'-Methyl-biphenyl-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)aniline | |
CAS RN |
1204-43-9 | |
| Record name | 4'-Methyl-biphenyl-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




